MK-8353

ERK1/2 Kinase Inhibitor MAPK Pathway

Researchers investigating MAPK pathway resistance or BRAF-mutant melanoma require an ERK inhibitor that replicates clinical pharmacology. Substituting with ATP-only analogs introduces mechanistic variability. MK-8353 solves this: a dual-action, orally bioavailable ERK1/2 inhibitor that blocks both catalytic activity and upstream activation. - Dual mechanism: ATP-competitive + prevents MEK-mediated phosphorylation (conformational locking) - Validated in Phase 1b (advanced solid tumors, combination with pembrolizumab/selumetinib) - Optimized PK: oral bioavailability over preclinical tool SCH772984

Molecular Formula C37H41N9O3S
Molecular Weight 691.8 g/mol
Cat. No. B609107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8353
SynonymsSCH900353;  SCH-900353;  SCH 900353;  MK-8353;  MK 8353;  MK8353.
Molecular FormulaC37H41N9O3S
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
InChIInChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1
InChIKeyKPQQGHGDBBJGFA-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-8353: Dual-Mechanism ERK1/2 Inhibitor


MK-8353 (formerly SCH900353) is a synthetic organic small molecule that functions as a potent, orally bioavailable, and reversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is distinguished by a dual mechanism of action: it not only competitively inhibits the ATP-binding pocket to block substrate phosphorylation (catalytic inhibition) but also induces a conformational change that sterically prevents upstream MEK1/2 from phosphorylating the ERK activation loop [1]. This dual blockade is a critical differentiator from earlier-generation, purely ATP-competitive ERK inhibitors. MK-8353 has been advanced through Phase 1b clinical trials, including combination studies with pembrolizumab and selumetinib, evaluating its safety and preliminary anti-tumor activity in patients with advanced solid tumors .

MK-8353: Why Not Interchangeable


Substituting one ERK1/2 inhibitor for another without careful consideration can introduce significant variability in research outcomes due to fundamental differences in mechanism, selectivity profile, and in vivo pharmacokinetic (PK) properties. MK-8353 is a dual-mechanism inhibitor, blocking both ERK catalytic activity and its activation by upstream MEK, a property not shared by all clinical-stage ERK inhibitors [1]. Furthermore, its PK profile was specifically optimized to overcome the limitations of its preclinical predecessor, SCH772984, which suffered from poor oral bioavailability [1]. Using a tool compound like SCH772984 in vivo or a purely ATP-competitive analog will fail to replicate the specific exposure, target engagement, and downstream signaling effects of MK-8353, thereby compromising the translational relevance of studies aimed at understanding MK-8353's clinical pharmacology or designing next-generation combination therapies.

MK-8353 Comparative Evidence Profile


Dual-Mechanism vs. ATP-Competitive ERK Inhibition

MK-8353 is distinguished by a dual mechanism of action: it directly inhibits ERK1/2 catalytic activity via ATP-competitive binding and simultaneously prevents ERK1/2 activation by MEK through conformational locking. This contrasts with first-generation ERK inhibitors that function solely as ATP-competitive inhibitors. The dual mechanism is supported by X-ray crystallography data showing that MK-8353 binding induces a conformational change in the ERK2 activation loop, which sterically hinders MEK phosphorylation [1].

ERK1/2 Kinase Inhibitor MAPK Pathway

Oral Bioavailability vs. SCH772984

MK-8353 was developed through focused lead optimization to address the poor oral pharmacokinetic (PK) properties of its predecessor, SCH772984. While MK-8353 retained comparable potency and selectivity to SCH772984 in preclinical cancer models, it demonstrated significantly improved PK properties enabling oral dosing [1]. This improvement was achieved through the discovery of a novel 3(S)-thiomethyl pyrrolidine analog [1].

ERK1/2 Pharmacokinetics Oral Bioavailability

BRAFV600-Mutant vs. Non-Mutant Melanoma

In a Phase I clinical trial (MK-8353-001) in patients with advanced solid tumors, antitumor activity was observed selectively in patients with BRAFV600-mutant melanoma. Out of 15 patients evaluable for response, 3 achieved a partial response, all of whom had BRAFV600-mutant melanomas [1]. This provides a defined patient population where the compound shows initial clinical activity.

Melanoma BRAF V600E ERK Inhibitor

Kinase Selectivity Profile

The selectivity of MK-8353 was characterized against a broad panel of 233 mammalian serine/threonine and tyrosine kinases. The compound demonstrated high selectivity for ERK1/2, which is critical for minimizing off-target effects that could confound experimental results [1].

Kinase Selectivity ERK1/2 Off-Target Effects

Inhibitory Potency: Activated vs. Nonactivated ERK2

MK-8353 exhibits potent inhibition of both the active (phosphorylated) and inactive (non-phosphorylated) forms of ERK2, a consequence of its dual mechanism. The IC50 value for inhibiting nonactivated ERK2 is substantially lower than that for activated ERK2, indicating a high affinity for the inactive conformation [1].

ERK1/2 IC50 Kinase Assay

MK-8353 Preclinical and Translational Applications


In Vivo Efficacy in BRAFV600-Mutant Melanoma

For researchers investigating ERK1/2 inhibition in BRAFV600-mutant melanoma, MK-8353 is the appropriate choice due to its established oral bioavailability and demonstrated clinical activity in this specific patient population [1]. This scenario directly leverages the compound's optimized PK properties over the non-orally bioavailable tool compound SCH772984 and its validated target indication.

Mechanisms of MAPK Inhibitor Resistance

MK-8353's dual mechanism of action (ATP-competitive inhibition and prevention of MEK phosphorylation) makes it a critical tool for studies focused on MAPK pathway reactivation, a common resistance mechanism to BRAF and MEK inhibitors [1]. In this application, substituting MK-8353 with a purely ATP-competitive ERK inhibitor would fail to replicate the unique 'conformational locking' effect and could lead to misleading conclusions about the pathway's dynamics.

Novel ERK-Targeted Combination Therapies

Given its clinical evaluation in combination with both immune checkpoint inhibitors (pembrolizumab) and a MEK inhibitor (selumetinib) [1], MK-8353 is a relevant compound for preclinical studies designed to explore novel combination strategies. Its known safety and tolerability profile from these clinical studies provide a valuable reference point for designing and interpreting preclinical combination experiments.

Technical Documentation Hub

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35 linked technical documents
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